
2-Chloro-4-fluorobenzylamine
概要
説明
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, involves multiple steps including cyclization, N-alkylation, hydrolyzation, and chlorination . Similarly, 2-(α-fluorobenzyl)benzimidazole derivatives are prepared from benzylic alcohols using a fluorination reagent . These methods could potentially be adapted for the synthesis of 2-Chloro-4-fluorobenzylamine by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-4-fluorobenzylamine has been studied using X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine reveals the presence of disordered chlorine and methyl groups . The presence of fluorine and chlorine substituents in these compounds influences their molecular geometry and stability.
Chemical Reactions Analysis
The reactivity of fluorine and chlorine substituents in benzylamine derivatives has been explored in various chemical reactions. For example, the fluorine atom in 2-fluorobenzylamine forms an intramolecular hydrogen bond with the aminic group, affecting the molecule's conformation and reactivity . The relative abilities of fluorine and chlorine to stabilize carbenium ions have also been studied, with chlorine providing more efficient stabilization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives are significantly influenced by the presence of fluorine and chlorine atoms. The rotational spectrum of 2-fluorobenzylamine shows that fluorination affects the molecule's flexibility and tunneling pathways . In the context of corrosion inhibition, 4-Chloro-2-fluorobenzylamine Hydrochloride has been shown to form a protective film on metal surfaces, indicating that similar compounds could have applications as corrosion inhibitors .
科学的研究の応用
Corrosion Inhibition
2-Chloro-4-fluorobenzylamine demonstrates notable properties as a corrosion inhibitor for mild steel in hydrochloric acid media. Increased concentrations of this compound enhance its inhibition efficiency, contributing significantly to the protection of metal surfaces from corrosive processes (Hussein, 2015).
Structural and Dynamical Properties
Research into the structural and dynamical properties of similar molecules, such as 2-fluorobenzylamine, revealed that fluorination affects the flexibility and tunneling pathways in these compounds. Such insights are crucial for understanding molecular interactions and potential applications in material science (Calabrese et al., 2013).
Synthesis of Pharmaceutical Intermediates
2-Chloro-4-fluorobenzylamine is an integral component in the synthesis of specific pharmaceutical intermediates. For instance, its role in the asymmetric synthesis of mosapride, a gastroprokinetic agent, highlights its importance in medicinal chemistry (Kato et al., 1994).
Supramolecular Assembly
The compound has been studied for its effects on the formation of supramolecular assemblies. The presence of atoms like chlorine and fluorine in its structure plays a significant role in the formation of molecular layers and networks, which are pivotal in materials science (Wang et al., 2015).
Labeling of Proteins and Antibodies
2-Chloro-4-fluorobenzylamine-related compounds, such as 4-[18F]-fluorobenzylamine, have been used in labeling proteins and antibodies with the positron-emitting nuclide 18F for biomedical imaging. This application is crucial in the field of nuclear medicine and molecular imaging (Garg et al., 1991).
Safety And Hazards
“2-Chloro-4-fluorobenzylamine” is known to cause severe skin burns and eye damage . It is classified as a corrosive material and should be handled with appropriate personal protective equipment, including gloves and eye/face protection . In case of ingestion, use of gastric lavage or emesis is contraindicated .
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWAXKMZUULLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164945 | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorobenzylamine | |
CAS RN |
15205-11-5 | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

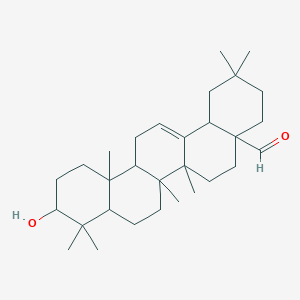

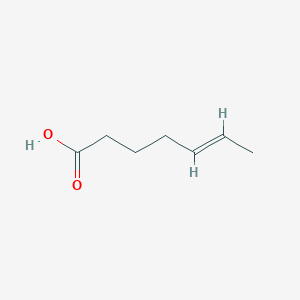
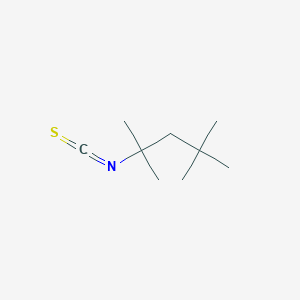



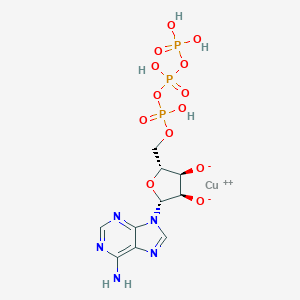
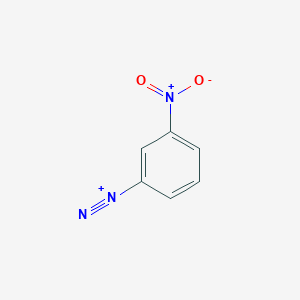
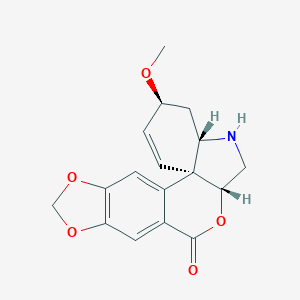
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)

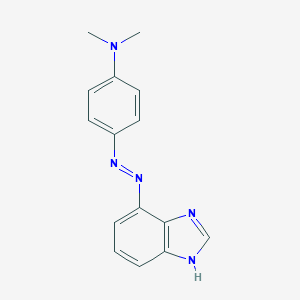
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)